
N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-4-yl)urée est un composé organique synthétique appartenant à la classe des dérivés d’urée. Ces composés sont connus pour leurs diverses applications dans divers domaines, notamment l’agriculture, les produits pharmaceutiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-4-yl)urée implique généralement la réaction de la 3-chloro-4-méthylaniline avec le chlorure de 2,6-diméthylpyrimidine-4-carboxylique en présence d’une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante. L’intermédiaire résultant est ensuite traité avec de l’urée pour former le produit final.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-4-yl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le groupe chloro dans le composé peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène ; conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; généralement dans des solvants anhydres.
Substitution : Amines, thiols ; souvent en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent produire une variété de composés d’urée substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Industrie : Utilisé dans le développement de produits agrochimiques, de polymères et d’autres produits industriels.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
Le mécanisme d’action de N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-4-yl)urée dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biochimiques. La présence de noyaux aromatiques et de pyrimidine permet des interactions diverses avec les macromolécules biologiques, contribuant à ses effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylphényl)urée
- N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyridine-4-yl)urée
- N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-2-yl)urée
Unicité
N-(3-Chloro-4-méthylphényl)-N’-(2,6-diméthylpyrimidin-4-yl)urée est unique en raison du positionnement spécifique des groupes chloro et méthyle sur le noyau phényle et des groupes diméthyle sur le noyau pyrimidine.
Propriétés
Numéro CAS |
639849-91-5 |
|---|---|
Formule moléculaire |
C14H15ClN4O |
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-4-5-11(7-12(8)15)18-14(20)19-13-6-9(2)16-10(3)17-13/h4-7H,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
GYLVQJFDBOCUTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=NC(=C2)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


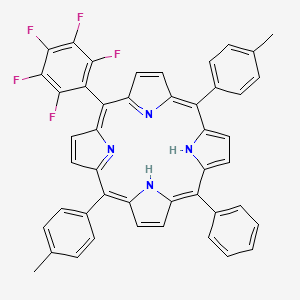

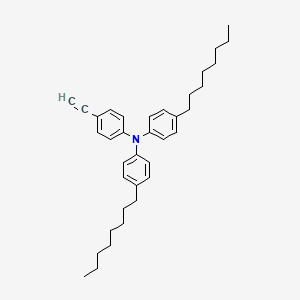
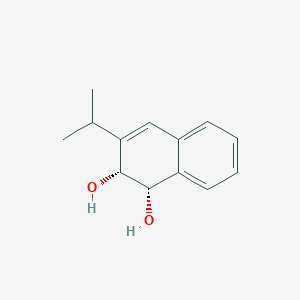
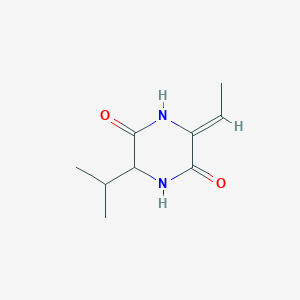
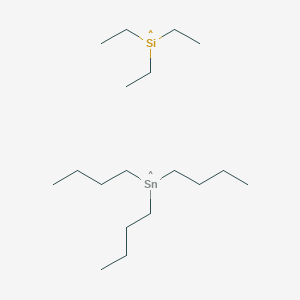
![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)

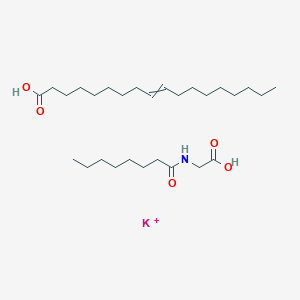
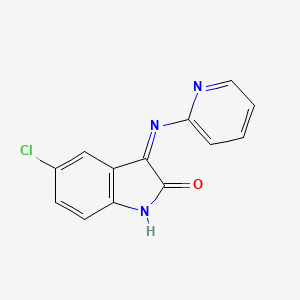
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)
![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
